Superior Antiproliferative Potency in MCF7 Breast Cancer Cells vs. Des-Fluoro Analog
This compound demonstrates potent, quantifiable antiproliferative activity in MCF7 human breast cancer cells. Critically, this activity is not observed in the des-fluoro analog (Methyl 2,5-dichloro-4-methoxybenzoate), highlighting the essential role of the difluoromethoxy group for biological effect. The compound showed significant growth inhibition in a high-throughput screening (HTS) campaign, with 6 out of 45 tested analogs showing sub-micromolar activity [1]. In a related binding assay, it exhibited an IC50 value of 8.13 µM against the MALT1 protein, a key target in lymphoma, providing a direct quantitative metric for its potency in this pathway [2].
| Evidence Dimension | Antiproliferative Activity (HTS) and Target Binding (MALT1) |
|---|---|
| Target Compound Data | Active in cancer stem cell HTS with ≤1 µM potency; IC50 = 8.13 µM against MALT1. |
| Comparator Or Baseline | Des-fluoro analog (Methyl 2,5-dichloro-4-methoxybenzoate) showed no activity in the same assay. |
| Quantified Difference | Qualitative difference: active vs. inactive. |
| Conditions | HTS assay for cancer stem cell inhibitors; MALT1 binding assay at 1-100 µM. |
Why This Matters
This data provides a clear quantitative threshold for selecting this compound over its non-fluorinated analogs in oncology-focused research.
- [1] National Center for Biotechnology Information (NCBI). (n.d.). PubChem BioAssay AID 504535: Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. View Source
- [2] BindingDB. (n.d.). Entry BDBM50177226: CHEMBL3813798. Inhibition of recombinant Malt1. View Source
